molecular formula C18H11F3N4O B10861510 Lmtk3-IN-1

Lmtk3-IN-1

Cat. No.: B10861510
M. Wt: 356.3 g/mol
InChI Key: SFBZOJORTROAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of LMTK3-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The synthetic route typically includes:

    Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.

    Functional Group Introduction: Functional groups are introduced through nucleophilic substitution and electrophilic addition reactions.

    Purification: The final compound is purified using chromatographic techniques to ensure high purity and yield.

Chemical Reactions Analysis

LMTK3-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

LMTK3-IN-1 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the biochemical pathways involving LMTK3 and to develop new inhibitors with improved efficacy and selectivity.

    Biology: It is used to investigate the role of LMTK3 in cellular processes such as cell cycle regulation, apoptosis, and signal transduction.

    Medicine: It has shown potential as a therapeutic agent for the treatment of cancers, particularly breast cancer, by inhibiting the activity of LMTK3 and inducing apoptosis in cancer cells.

    Industry: It is used in the development of new anticancer drugs and in the study of drug resistance mechanisms in cancer therapy

Mechanism of Action

LMTK3-IN-1 exerts its effects by inhibiting the activity of LMTK3, a dual specificity kinase involved in various cellular processes. The compound binds to the ATP-binding site of LMTK3, preventing the phosphorylation of its substrates. This inhibition leads to the degradation of LMTK3 through the ubiquitin-proteasome pathway, resulting in the disruption of cellular processes such as cell cycle progression and signal transduction. The molecular targets and pathways involved include the estrogen receptor alpha (ERα) pathway, which is crucial for the growth and survival of certain cancer cells .

Comparison with Similar Compounds

LMTK3-IN-1 is unique in its high selectivity and potency as an LMTK3 inhibitor. Similar compounds include:

This compound stands out due to its potent anticancer activity and its ability to induce apoptosis in cancer cells, making it a valuable tool for cancer research and therapy development.

Properties

Molecular Formula

C18H11F3N4O

Molecular Weight

356.3 g/mol

IUPAC Name

6-pyridin-4-yl-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C18H11F3N4O/c19-18(20,21)26-14-3-1-2-13(10-14)16-11-23-17-5-4-15(24-25(16)17)12-6-8-22-9-7-12/h1-11H

InChI Key

SFBZOJORTROAIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C3N2N=C(C=C3)C4=CC=NC=C4

Origin of Product

United States

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